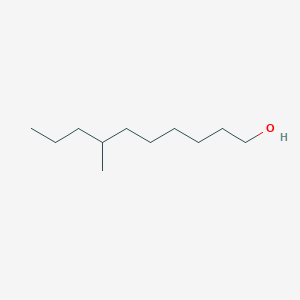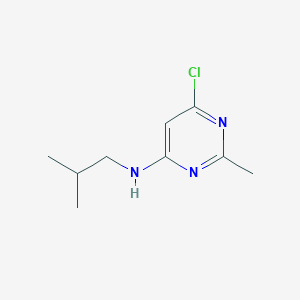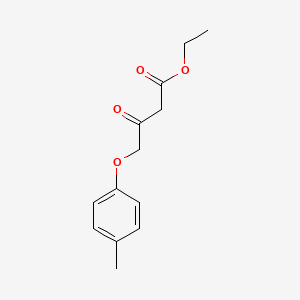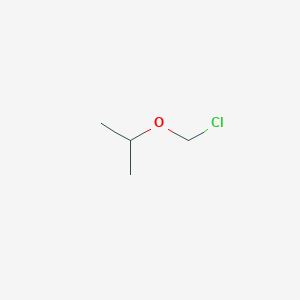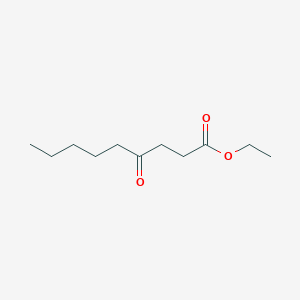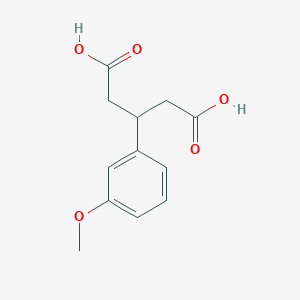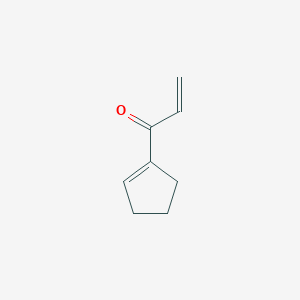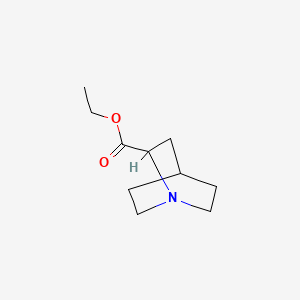
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl
Vue d'ensemble
Description
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl is a chemical compound with the CAS Number: 70728-93-7 . It has a molecular weight of 424.22 and its linear formula is C20H24Br2 .
Physical And Chemical Properties Analysis
2,2’-Dibromo-4,4’-di-tert-butyl-1,1’-biphenyl is a solid at room temperature . It should be stored sealed in a dry environment .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Metal Complexes : Schiff bases derived from 2,2'-diamino-4,4'-dimethyl-1,1'-biphenyl, related to 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl, have been used to create copper, manganese, and zinc complexes, demonstrating potential in anticancerous and antiproliferative activities (Ababneh et al., 2021).
- Thermochemical and Kinetic Studies : Investigations into the thermodynamic and kinetic properties of similar biphenyl compounds, focusing on their reactivity and bond dissociation energies, are crucial for understanding their antioxidant and polymerization inhibition potential (Lucarini et al., 2001).
- Synthesis of Organometallic Complexes : Square planar iron(II) complexes involving biphenyl-2,2′-diyl compounds exhibit notable reactivity toward various organic substrates, highlighting their potential in catalysis and organic synthesis (Wang et al., 2017).
Material Science and Polymer Chemistry
- Formation of Polymorphs : Studies on different polymorphs of compounds like 4,4'-Di(tert.-butyl)-biphenyl provide insights into molecular conformations, stability, and crystallization behavior, which are essential for material science applications (Näther et al., 2002).
- Development of Molecular Glasses : The synthesis of novel compounds based on biphenyl structure, aimed for use in low molecular weight photoresists, highlights the potential of these materials in advanced lithography and electronic applications (Li et al., 2012).
Organic Chemistry and Catalysis
- Reactions with Organometallic Reagents : The reaction of dibromo-biphenyl compounds with organometallic reagents, such as Grignard and dilithio reagents, demonstrates their role in synthesizing complex organic structures and intermediates for further chemical transformations (Corey et al., 2010).
- Structure-Property Relations in Polymers : Investigating the electrochemical and optical properties of polymers based on benzimidazole and biphenyl demonstrates how changes in donor units can drastically alter these properties, which is vital for developing new materials with specific electronic and optical characteristics (Zaifoglu et al., 2013).
Advanced Synthesis Techniques
- Selective Monolithiation Using Microflow Systems : The use of microflow systems for the selective monolithiation of dibromobiaryls, including dibromobiphenyls, highlights innovative methods in synthesis that offer precise control and efficiency (Nagaki et al., 2008).
Asymmetric Catalysis
- Application in Asymmetric Hydrogenations : Research into optically active diphosphetanyls derived from biphenyl compounds and their use in rhodium-catalyzed asymmetric hydrogenations underlines their significance in creating chiral molecules, a key aspect in pharmaceutical and fine chemical synthesis (Imamoto et al., 2004).
Catalytic Applications and Zeolite Chemistry
- Tert-Butylation over Zeolites : Studies on the tert-butylation of biphenyl over various zeolites in liquid phase conditions show the potential of these processes in producing selectively substituted biphenyl derivatives, useful in various industrial applications (Mravec et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(2-bromo-4-tert-butylphenyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2/c1-19(2,3)13-7-9-15(17(21)11-13)16-10-8-14(12-18(16)22)20(4,5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLHJMJCRFQWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501858 | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
CAS RN |
70728-93-7 | |
| Record name | 2,2′-Dibromo-4,4′-di-tert-butylbiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70728-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Dibromo-4,4'-di-tert-butyl-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




